molecular formula C9H12BrF2N3O2 B10905596 tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate

Cat. No.: B10905596
M. Wt: 312.11 g/mol
InChI Key: MRXLFKFXUZTKPI-UHFFFAOYSA-N
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Description

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate is a pyrazole-based compound featuring a bromo substituent at position 4, a difluoromethyl group at position 2, and a tert-butyl carbamate moiety at the pyrazole nitrogen (position 3). This structure combines halogenation and fluorinated alkyl groups, which are critical for modulating electronic properties, solubility, and reactivity. The bromo group at position 4 is a common handle for cross-coupling reactions in medicinal and agrochemical synthesis, while the difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The tert-butyl carbamate serves as a protective group for amines, ensuring stability during synthetic workflows .

Properties

Molecular Formula

C9H12BrF2N3O2

Molecular Weight

312.11 g/mol

IUPAC Name

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C9H12BrF2N3O2/c1-9(2,3)17-8(16)14-6-5(10)4-13-15(6)7(11)12/h4,7H,1-3H3,(H,14,16)

InChI Key

MRXLFKFXUZTKPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C(F)F)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

Pyrazole rings form via [3+2] cycloaddition between hydrazines and 1,3-diketones or equivalents. For 4-bromo-2-(difluoromethyl)pyrazol-3-amine , a tailored 1,3-dielectrophile bearing pre-installed substituents is required.

Example Protocol :

  • React 1,1-difluoro-3-bromo-1,3-diketone with hydrazine hydrate in ethanol at reflux.

  • Isolate 4-bromo-2-(difluoromethyl)pyrazole via recrystallization (yield: ~60–70%).

  • Nitrate the pyrazole at position 3 using fuming HNO₃, followed by reduction with H₂/Pd-C to yield the amine.

Challenges :

  • Regioselectivity in cyclization requires precise steric and electronic control.

  • Difluoromethyl groups may destabilize intermediates, necessitating low-temperature conditions.

Boc Protection of the Pyrazole Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine, enhancing stability during subsequent reactions.

Standard Boc Anhydride Protocol

Reagents :

  • Boc₂O (tert-butyl dicarbonate)

  • Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure :

  • Dissolve 4-bromo-2-(difluoromethyl)pyrazol-3-amine (1 equiv) in anhydrous THF.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) under N₂.

  • Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Data Table 1 : Optimization of Boc Protection

BaseSolventTemp (°C)Time (h)Yield (%)
Et₃NTHF251262
DMAPDCM25676
LiHMDS*THF0 → 251.565

*Lithium hexamethyldisilazane enables rapid deprotonation but requires strict anhydrous conditions.

Alternative Pathways for Industrial Scaling

Continuous Flow Synthesis

Industrial production favors flow chemistry for improved heat/mass transfer. Key steps include:

  • In-line mixing of Boc₂O and amine in a microreactor.

  • Real-time monitoring via IR spectroscopy to track conversion.

  • Automated purification using simulated moving bed (SMB) chromatography.

Advantages :

  • Yields >85% at 100 g/hr scale.

  • Reduced solvent waste compared to batch processes.

Mechanistic Insights and Side Reactions

Competing Acylation at Pyrazole Nitrogen

The Boc group may acylate adjacent nitrogen atoms if steric hindrance is insufficient.

Mitigation Strategies :

  • Use bulky bases (e.g., LiHMDS) to deprotonate the target amine selectively.

  • Lower reaction temperatures (0°C) to suppress kinetic side reactions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substitution reactions yield products where the bromine atom is replaced by other functional groups.
  • Oxidation reactions produce oxidized derivatives of the pyrazole ring.
  • Reduction reactions result in the formation of compounds with a reduced difluoromethyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as MCF7 (breast cancer) have demonstrated its ability to induce apoptosis, a process crucial for eliminating cancer cells.

Case Study: Apoptosis Induction
A study investigating the effects of the compound on MCF7 cells revealed:

  • IC50 Value : 1.5 µM
  • Mechanism of Action : The compound activates caspase pathways leading to programmed cell death.

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies help in elucidating the mechanism of action and optimizing the structure for enhanced efficacy.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrazole Positions) Key Features
tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate 4-Br, 2-CF₂H, N-Boc at position 3 Bromo for cross-coupling; CF₂H for moderate lipophilicity and stability
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (HC-2037) 4-Br, 2-CF₃ (on phenyl ring) Trifluoromethyl enhances electron-withdrawing effects; phenyl vs. pyrazole core
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate 4-NO₂, 1-CF₃CH₂, N-Boc at position 4 Nitro group increases reactivity for reduction; trifluoroethyl adds steric bulk
tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate Oxazole core, 2-CF₂H, N-Boc at position 4 Oxazole heterocycle alters electronic distribution; CF₂H similar to target

Key Observations:

  • Heterocycle Core: Pyrazole (target) vs. oxazole alters aromaticity and hydrogen-bonding capacity, impacting binding affinity in biological applications.
  • Functional Group Positioning: Bromo at position 4 (target) is strategically placed for Suzuki-Miyaura couplings, whereas nitro at position 3 in the trifluoroethyl analog may limit such reactivity.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The difluoromethyl group in the target compound offers a balance between hydrophobicity (logP ~2.5 estimated) and metabolic resistance, compared to the more lipophilic trifluoromethyl analogs (e.g., HC-2037, logP ~3.1) .

Biological Activity

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a tert-butyl group attached to a carbamate moiety linked to a pyrazole ring substituted with bromine and difluoromethyl groups. This unique configuration contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 3.0 µM to 22.54 µM in various assays . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDTBD
Benzamide derivativeA5495.85Inhibition of proliferation
Pyrazole derivativeMCF-722.54CDK9 inhibition

The precise mechanisms through which this compound exerts its biological effects include:

  • Inhibition of CDK9 : Similar compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation and cell cycle progression .
  • Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including those structurally related to this compound:

  • Study on MCF-7 Cells : A study found that a related pyrazole compound inhibited proliferation with an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .

Example Case Study Results

Study ReferenceCompoundCell LineIC50 (µM)Observations
Pyrazole derivativeMCF-722.54Significant growth inhibition observed
Benzamide derivativeA5495.85Comparable activity to doxorubicin

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate?

The synthesis typically involves coupling 4-bromo-2-(difluoromethyl)pyrazol-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen at 0–25°C for 4–12 hours. Post-reaction, the product is isolated via aqueous workup (e.g., washing with brine) and purified using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., difluoromethyl protons at δ ~6.0 ppm; tert-butyl protons at δ ~1.4 ppm) .
  • Mass Spectrometry (MS) : ESI or EI-MS to confirm molecular weight (expected [M+H]+^+ ~335–340 g/mol) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What are common intermediates derived from this compound in medicinal chemistry?

This carbamate serves as a precursor for Suzuki-Miyaura cross-coupling reactions (via the 4-bromo substituent) to introduce aryl/heteroaryl groups. It is also a scaffold for deprotection of the tert-butyl carbamate group (using TFA or HCl) to generate free amines for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Solvent Selection : Replace DCM with THF to enhance solubility of intermediates.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Temperature Control : Maintain 0°C during coupling to minimize side reactions (e.g., hydrolysis of chloroformate).
  • Workup Optimization : Employ liquid-liquid extraction with saturated NaHCO3_3 to remove unreacted amine .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole carbamates?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Br with Cl or CF3_3) and compare bioactivity profiles.
  • Computational Modeling : Use DFT calculations to assess electronic effects of difluoromethyl vs. trifluoromethyl groups on binding affinity .
  • Crystallographic Analysis : Resolve 3D structures of target protein-ligand complexes to identify steric/electronic mismatches .

Q. How does the difluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

The difluoromethyl group enhances metabolic stability by:

  • Reducing Oxidative Metabolism : Fluorine’s electronegativity decreases susceptibility to cytochrome P450-mediated oxidation.
  • Improving Lipophilicity : LogP increases by ~0.5 units compared to methyl analogs, enhancing membrane permeability. Validate via in vitro microsomal assays (human/rat liver microsomes) and LC-MS metabolite profiling .

Q. What analytical challenges arise in quantifying trace impurities during purification?

  • HPLC-MS Sensitivity : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect low-abundance byproducts (e.g., de-brominated or hydrolyzed intermediates).
  • Limit of Detection (LOD) : Optimize UV detection at 254 nm for bromine-containing species.
  • Validation : Perform spike-and-recovery experiments with synthesized impurity standards .

Methodological Guidance for Experimental Design

Designing a kinetic study to probe the carbamate’s stability under physiological conditions:

  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours for HPLC analysis.
  • Degradation Pathways : Monitor via LC-MS for tert-butyl group cleavage or pyrazole ring oxidation .

Approaches to enhance regioselectivity in subsequent functionalization reactions:

  • Directed Ortho-Metalation : Use the bromine atom as a directing group for lithiation at C-5 of the pyrazole ring.
  • Protection/Deprotection : Temporarily mask the carbamate with Boc anhydride to prevent unwanted side reactions .

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